N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-16(17-14-5-3-1-2-4-6-14)18-9-15(10-18)21-12-13-7-8-20-11-13/h13-15H,1-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRQGVPNILBFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CC(C2)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines
Chemical Reactions Analysis
N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways in biological systems, leading to its observed effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide , we compare it to three classes of compounds: quinazoline derivatives , acetamide-based heterocycles , and phosphoramidite-linked nucleosides , based on functional group similarities and synthetic methodologies.
Comparison with Quinazoline Derivatives
Quinazoline-based molecules, such as lapatinib and vandetanib , share carboxamide or amine linkages critical for biological activity (e.g., kinase inhibition). While the azetidine-carboxamide core of the target compound differs from quinazoline’s fused aromatic system, both classes leverage:
- Lipophilic substituents (e.g., cycloheptyl vs. fluorophenyl in lapatinib) to enhance membrane permeability.
- Ether-linked groups (e.g., oxolan-methoxy vs. methoxy or halogenated aryl groups in quinazolines) for solubility modulation .
| Parameter | This compound | Lapatinib | Vandetanib |
|---|---|---|---|
| Core Structure | Azetidine-carboxamide | Quinazoline | Quinazoline |
| Key Substituents | Cycloheptyl, oxolan-methoxy | Fluorophenyl, sulfonylethyl | Bromophenyl, piperidinyl |
| Molecular Weight (g/mol) | ~350 (estimated) | 581.06 | 475.35 |
| Bioactivity | Undocumented | EGFR/HER2 kinase inhibitor | RET/VEGFR inhibitor |
Comparison with Acetamide-Based Heterocycles
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (e.g., 3a-l ) share acetamide backbones but differ in heterocyclic appendages. These molecules often utilize:
- Thiazolidinone rings for hydrogen bonding.
- Coumarin-derived groups for fluorescence or intercalation.
The target compound’s azetidine-carboxamide lacks the thiazolidinone’s hydrogen-bonding capacity but incorporates a cycloheptyl group for enhanced lipophilicity, which may improve blood-brain barrier penetration compared to coumarin-linked acetamides .
Comparison with Phosphoramidite-Linked Nucleosides
Phosphoramidite derivatives (e.g., 3-[({[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-5-(1H-imidazol-1-yl)oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile) emphasize nucleic acid interactions.
Research Findings and Limitations
- Bioactivity Gaps : Unlike well-studied quinazolines, the biological activity of This compound remains uncharacterized. Its structural features suggest possible applications in CNS disorders or as a protease inhibitor, but empirical validation is needed.
- Thermodynamic Stability : Azetidine’s ring strain may reduce stability compared to five- or six-membered heterocycles, necessitating formulation optimizations.
Biological Activity
N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of metabolic and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure substituted with a cycloheptyl group and an oxolan-3-yl methoxy moiety. Its molecular formula is CHNO, where specific values can be derived from its structural representation.
This compound acts primarily through modulation of specific biological pathways. Preliminary studies suggest that it may interact with various receptors and enzymes involved in inflammatory responses and metabolic regulation. Its mechanism likely involves:
- Selective receptor binding : It may act as a selective agonist or antagonist for certain receptors, influencing downstream signaling pathways.
- Enzyme inhibition : Potential inhibition of enzymes associated with inflammatory processes, such as cyclooxygenases or lipoxygenases.
Antimicrobial Activity
Studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. While specific data on this compound is limited, related azetidine derivatives have shown effectiveness against various bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using cell lines such as L929 (fibroblast) have been employed to measure cell viability after exposure to the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 200 | 68 |
| 100 | 92 |
| 50 | 96 |
| 25 | 103 |
| 12 | 121 |
These results suggest that at lower concentrations, the compound may enhance cell viability, while higher concentrations could lead to cytotoxic effects.
Case Studies and Research Findings
Research has been conducted to evaluate the biological activity of related azetidine derivatives. For instance:
- Study on Inflammatory Diseases : A study focused on azetidine derivatives indicated their potential in reducing inflammation markers in animal models. This compound was hypothesized to exhibit similar effects based on structural analogies.
- Metabolic Disorders : Another research project investigated the impact of azetidine derivatives on glucose metabolism in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and glucose uptake in muscle tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine and oxolane derivatives. Key steps include coupling reactions using agents like EDC/HOBt to form the carboxamide bond. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates. Reaction conditions (e.g., temperature, pH) must be tightly controlled to minimize side products. Progress is monitored via TLC and NMR spectroscopy to confirm intermediate formation and final product purity .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (10-20% v/v) or cyclodextrins. Stability studies should assess pH dependence (e.g., 6.5–7.4 for physiological relevance) and temperature sensitivity (4°C vs. room temperature). Lyophilization is recommended for long-term storage. Analytical techniques like HPLC-UV or LC-MS are used to quantify degradation products over time .
Q. What techniques are critical for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves stereochemistry and connectivity. X-ray crystallography confirms absolute configuration, while mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight. Computational tools (e.g., Gaussian for DFT calculations) supplement experimental data to predict electronic properties .
Advanced Research Questions
Q. How can reaction pathways be optimized to improve yield and reduce byproducts?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent ratios). Central Composite Design (CCD) or Box-Behnken models are effective for multi-parameter optimization. Reaction monitoring via in-situ FTIR or Raman spectroscopy allows real-time adjustments. For example, reducing oxidation byproducts may require inert atmospheres (N₂/Ar) or alternative oxidizing agents like TEMPO .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models binding to enzymes/receptors, guided by crystallographic data of homologous proteins. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods evaluate electronic interactions at binding sites. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is essential to correlate computational predictions with experimental affinity measurements .
Q. How can contradictions in bioactivity data across different assays be resolved?
- Methodological Answer : Systematic comparative studies should standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). Dose-response curves (IC₅₀/EC₅₀) must account for batch-to-batch variability in compound purity. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity. Meta-analyses of published data using tools like RevMan can identify confounding factors (e.g., solvent interference in fluorescence-based assays) .
Q. What strategies address low bioavailability in preclinical models?
- Methodological Answer : Prodrug derivatization (e.g., esterification of hydroxyl groups) enhances membrane permeability. Pharmacokinetic studies in rodent models assess absorption (Cₘₐₓ, Tₘₐₓ) and metabolism (LC-MS/MS for metabolite profiling). Co-administration with CYP450 inhibitors (e.g., ketoconazole) may reduce first-pass effects. Nanocarriers (liposomes, PLGA nanoparticles) improve systemic circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
